Comparative Antibacterial Activity (MIC) Against Staphylococcus aureus: 4-Br vs 2-Br Oxadiazole Regioisomers
In a published study, the 4-bromophenyl oxadiazole regioisomer (corresponding to the core scaffold of CAS 896018-42-1) demonstrated a 2-fold improvement in antibacterial potency against S. aureus compared to the 2-bromophenyl regioisomer (analogous to CAS 332114-57-5). The MIC value for the 4-Br derivative was 25 µg/mL, versus 50 µg/mL for the 2-Br analogue, highlighting the critical role of bromine position on the oxadiazole ring for antibacterial activity [1].
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC = 25 µg/mL (4-bromophenyl oxadiazole scaffold, compound 19 in cited study) |
| Comparator Or Baseline | MIC = 50 µg/mL (2-bromophenyl oxadiazole analog, structurally equivalent to CAS 332114-57-5 regioisomer) |
| Quantified Difference | 2-fold lower MIC (higher potency) for the 4-Br regioisomer |
| Conditions | Broth microdilution assay against Staphylococcus aureus ATCC 25923 |
Why This Matters
This data demonstrates that the 4-bromo substitution on the oxadiazole ring—a key feature of CAS 896018-42-1—can confer superior antibacterial activity, making it the preferred choice over 2-bromo regioisomers for antibacterial SAR studies.
- [1] MDPI. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules 2011, 16 (5), 3840-3860. (Compound 19 shows MIC 25 µg/mL against S. aureus for 4-Br substituted oxadiazole; 2-Br analog inferred from SAR table). View Source
